(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-8-11(14-2-1-5-18-14)6-10-3-4-12-13(7-10)17-9-16-12/h1-7H,9H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWWHBHYBEYDV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Comparative Overview of Key Compounds
Biological Activity
(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound notable for its unique structural features, which include a benzodioxole moiety and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.35 g/mol. The compound can be represented structurally as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13N1O3S1 |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 2097941-22-3 |
| Density | Not available |
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways involved in cellular processes such as apoptosis, cell proliferation, and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, potentially reducing inflammation.
- Signal Transduction Pathways : The compound could influence signaling pathways like NF-kB and MAPK, which are important in regulating immune responses and cell growth.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzodioxole derivatives can induce apoptosis in various cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have demonstrated that (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enennitrile can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several benzodioxole derivatives, including (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enennitrile. The results indicated that the compound significantly inhibited the growth of breast cancer cells in vitro and induced apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in Phytotherapy Research, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
